molecular formula C12H15N3O B2430058 N-(iminopyrrolidinylmethyl)benzamide CAS No. 35953-94-7

N-(iminopyrrolidinylmethyl)benzamide

Cat. No.: B2430058
CAS No.: 35953-94-7
M. Wt: 217.272
InChI Key: WUUKIFPZWFWSBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Benzamides have a planar amide group, which allows for conjugation with the benzene ring . This conjugation can have significant effects on the chemical properties of the compound. The specific molecular structure of “N-(iminopyrrolidinylmethyl)benzamide” would depend on the exact arrangement of the atoms in the molecule.


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can be synthesized through the direct condensation of carboxylic acids and amines . They can also exhibit antioxidant and antibacterial activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on their specific structure. For example, benzamides have been found to exhibit strong signals of amide protons in 1H NMR spectra .

Scientific Research Applications

Neuroleptic Activity

N-(iminopyrrolidinylmethyl)benzamide derivatives have been studied for their potential neuroleptic activities. These compounds, especially cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2), have shown promise in the treatment of psychosis due to their high antistereotypic activity and low cataleptogenicity compared to other drugs like haloperidol and metoclopramide (Iwanami et al., 1981).

Melanoma Imaging

Radioiodinated N-(dialkylaminoalkyl)benzamides, including derivatives of this compound, have been used for scintigraphy and SPECT imaging of melanoma metastases. These compounds, such as 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide, have demonstrated high melanoma uptake and tissue selectivity, suggesting their potential in melanoma imaging and possibly in radionuclide therapy (Eisenhut et al., 2000).

Antiinflammatory Properties

Benzamides including this compound derivatives have shown antiinflammatory properties. For instance, 3-fluorobenzamide derivatives have demonstrated potent activity in treating peripheral edema, indicating their non-acidic antiinflammatory capabilities (Robert et al., 1994).

Antiarrhythmic Activity

Some benzamide derivatives, such as N-(piperidylalkyl)trifluoroethoxybenzamides, have been researched for their oral antiarrhythmic activity in animal models. One such compound, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate), has shown significant potential and has been selected for clinical trials as an antiarrhythmic drug (Banitt et al., 1977).

Synthesis and Characterization

These compounds have been the subject of various synthesis and characterization studies to explore their potential in various medical applications, including their use in imaging, therapeutic agents, and pharmacokinetics (Brevik et al., 2003), (Eisenhut et al., 2009).

Safety and Hazards

Benzamides can be hazardous. They can cause skin and eye irritation, and they can be harmful if swallowed . It’s important to handle them with appropriate safety precautions.

Properties

IUPAC Name

N-[amino(pyrrolidin-1-yl)methylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-12(15-8-4-5-9-15)14-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUKIFPZWFWSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=NC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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